
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide is a compound belonging to the class of morpholinopyrimidine derivatives. These compounds have garnered significant interest due to their potential biological activities, including anticancer and anti-inflammatory properties .
准备方法
The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with pentanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Anti-Inflammatory Applications
Recent studies have highlighted the anti-inflammatory properties of compounds related to N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide. For instance, derivatives containing morpholinopyrimidine structures have shown significant inhibition of nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). These compounds also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses. Molecular docking studies indicate strong affinities between these compounds and the active sites of iNOS and COX-2, suggesting their potential as therapeutic agents for inflammation-related disorders .
Table 1: Summary of Anti-Inflammatory Activity
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
V4 | < 1 | Inhibition of iNOS and COX-2 |
V8 | < 1 | Inhibition of iNOS and COX-2 |
Cancer Treatment
The compound's structural features make it a candidate for targeting specific pathways in cancer therapy. Morpholine-substituted pyrimidines have been studied for their ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. A notable example is the morpholinopyrimidine-based drug STA5326, currently undergoing phase 2 clinical trials for conditions like rheumatoid arthritis and Crohn's disease, which may also extend to cancer treatment due to its antiproliferative effects .
Case Study: STA5326
- Target : PI3K/Akt/mTOR pathway
- Current Status : Phase 2 clinical trials
- Potential Applications : Rheumatoid arthritis, Crohn's disease, cancer therapy
Molecular Hybridization
This compound serves as an important scaffold for molecular hybridization strategies aimed at developing novel bioactive compounds. The combination of morpholine and pyrimidine motifs has been shown to enhance the pharmacological profiles of synthesized derivatives. Researchers are focusing on creating libraries of compounds that leverage these structural features for improved efficacy against various diseases .
Table 2: Structural Features in Molecular Hybridization
Feature | Description |
---|---|
Morpholine | Enhances solubility and bioavailability |
Pyrimidine | Provides diverse biological activity |
Benzhydryl Piperazine | Increases interaction with biological targets |
作用机制
The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide involves binding to specific molecular targets. For instance, it has been shown to bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity and leading to the induction of apoptosis in cancer cells . This binding disrupts the mTOR signaling pathway, which is crucial for cell growth and proliferation.
相似化合物的比较
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide can be compared with other morpholinopyrimidine derivatives, such as:
4-methyl-6-morpholinopyrimidine: A precursor in the synthesis of the compound.
2-methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Another derivative with anti-inflammatory properties.
The uniqueness of this compound lies in its specific binding affinity to mTOR and its potent anticancer activity .
生物活性
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pentanamide is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and anti-inflammatory properties. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Compound Overview
This compound belongs to the class of morpholinopyrimidine derivatives. These compounds have been studied for their various biological activities, making them significant in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, including:
Cell Line | Type | IC50 (μM) |
---|---|---|
HeLa | Cervical Cancer | 10.5 |
NCI-H460 | Lung Cancer | 12.3 |
MCF-7 | Breast Cancer | 8.9 |
HepG2 | Liver Cancer | 15.0 |
IMR-32 | Neuroblastoma | 11.7 |
The compound's anticancer effects are attributed to its ability to induce apoptosis through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent cellular apoptosis .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits the production of nitric oxide (NO) and reduces the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in macrophage cells stimulated by lipopolysaccharides (LPS). The following table summarizes key findings from studies evaluating its anti-inflammatory effects:
Parameter | Control | Compound Treatment |
---|---|---|
NO Production (μM) | 25 | 5 |
iNOS Expression (Relative Units) | 1.0 | 0.3 |
COX-2 Expression (Relative Units) | 1.0 | 0.4 |
These results indicate that the compound significantly reduces inflammation-related responses in vitro .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. Notably, it binds to the ATP-binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity and leading to apoptosis in cancer cells . Additionally, molecular docking studies suggest strong affinities for iNOS and COX-2 active sites, facilitating its anti-inflammatory effects .
Case Studies and Research Findings
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
- Anti-inflammatory Evaluation : Another research article reported that this compound effectively reduced inflammatory cytokine production in LPS-stimulated macrophages, suggesting its utility in treating inflammation-associated disorders .
- Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicated that this compound has favorable absorption characteristics and metabolic stability, making it a promising candidate for further development .
属性
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-4-5-15(20)16-11-13-17-12(2)10-14(18-13)19-6-8-21-9-7-19/h10H,3-9,11H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEJKVJHAURMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。